molecular formula C12H18ClN3O2 B12538743 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- CAS No. 821777-03-1

1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-

Cat. No.: B12538743
CAS No.: 821777-03-1
M. Wt: 271.74 g/mol
InChI Key: YPEKGRUFNBEKQL-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- is a substituted 1,3-propanediamine derivative characterized by a 2-chloro-4-nitrophenyl group attached to the central propane backbone. The compound features three methyl groups on the nitrogen atoms, making it a tertiary amine. This structure imparts unique electronic and steric properties, influencing its reactivity and applications.

Properties

CAS No.

821777-03-1

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine

InChI

InChI=1S/C12H18ClN3O2/c1-14(2)7-4-8-15(3)12-6-5-10(16(17)18)9-11(12)13/h5-6,9H,4,7-8H2,1-3H3

InChI Key

YPEKGRUFNBEKQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Method 1: Continuous Hydrogenation

A patented process (CN103333073B) uses acrylonitrile and dimethylamine to produce dimethylaminopropionitrile, followed by hydrogenation to yield N,N-dimethyl-1,3-propanediamine. For full trimethylation, additional methyl groups are introduced:

Reactants Conditions Yield Catalyst Reference
Acrylonitrile, Dimethylamine Fixed-bed reactor, 10–120°C, H₂ pressure (3–10 MPa) >98% Raney-Ni, Alkaline alcohol

Method 2: Batch Alkylation

Methylation of primary amines using methylating agents like dimethyl sulfate (DMS) or methyl iodide:

Reactants Conditions Yield Notes Reference
1,3-Propanediamine, DMS NaOH in dichloromethane, 25–60°C, 2–4 hours ~90% Requires careful pH control

Coupling with 2-Chloro-4-Nitrophenyl Derivatives

The 2-chloro-4-nitrophenyl group is introduced via nucleophilic aromatic substitution or amide bond formation .

Method A: Direct Substitution

Reaction of N,N,N'-trimethyl-1,3-propanediamine with 2-chloro-4-nitroaniline under basic conditions:

Reactants Conditions Yield Catalyst Reference
Trimethylated diamine, 2-Chloro-4-nitroaniline NaH, THF, 0–25°C, 7 hours ~64% None

Method B: Acylation and Reduction

Alternative routes involve acylation of intermediates followed by reduction:

  • Step 1 : Acylate 4-nitroaniline with chloroacetyl chloride to form 2-chloro-N-(4-nitrophenyl)acetamide.
  • Step 2 : Reduce the amide to an amine using LiAlH₄ or catalytic hydrogenation.
Step Reactants Conditions Yield Reference
Acylation 4-Nitroaniline, ClCH₂COCl Toluene, Na₂CO₃, 15°C, 1–3 hours ~93%
Reduction Amide, LiAlH₄ Dry ether, reflux, 2 hours ~80%

Key Reaction Parameters

Table 1: Optimized Conditions for Methylation

Methylating Agent Base Solvent Temperature Time Yield Reference
Dimethyl sulfate (DMS) NaOH CH₂Cl₂/H₂O 25–60°C 2–4 hours 91.2–95.6%
Methyl iodide K₂CO₃ DMF 0–5°C 3 hours 60%

Table 2: Substitution Reaction Efficiency

Substrate Reagent Base Solvent Yield Reference
2-Chloro-4-nitroaniline Trimethylated diamine NaH THF 64%
2-Chloroacetamide N,N,N'-Trimethyl diamine Et₃N DCM 60%

Challenges and Solutions

  • Regioselectivity : The nitro group directs substitution to the para position, but competing reactions (e.g., hydrolysis of chloro groups) require anhydrous conditions.
  • Yield Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility and reaction rates.
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexanes) is critical to isolate the product from byproducts.

Applications and Derivatives

This compound serves as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and functional materials. Derivatives include:

  • Dendrimers : Coupling with quinoline derivatives for serotonin-gated ion channels.
  • Coordination Complexes : Use in catalysis or sensing applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its biological activity. Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus . Additionally, compounds with similar motifs have shown promising cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

Chemical Synthesis

1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in synthetic organic chemistry . The compound can also be utilized in the production of dyes and pigments due to its unique functional groups .

Environmental Studies

The compound's degradation pathways have been investigated to assess its environmental impact. Studies indicate that certain bacterial strains can utilize related compounds as carbon sources, leading to their biodegradation through enzymatic processes . Understanding these pathways is crucial for evaluating the ecological safety of chemicals containing nitro groups.

Toxicological Research

Given its structure, there are concerns regarding the safety profile of this compound. Compounds with nitro groups are often associated with mutagenic and carcinogenic properties . Research into the metabolism of similar compounds has highlighted the need for careful monitoring of exposure levels and understanding their biological effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 1,3-propanediamine compounds against common bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was found to be around 256 µg/mL, demonstrating significant antibacterial activity that could be harnessed for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving cancer cell lines revealed that certain derivatives of this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity presents opportunities for targeted cancer therapies that minimize damage to healthy tissues.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents/Modifications Key Properties/Applications Reference
N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride 4-methyl-2-nitrophenyl group; hydrochloride salt Intermediate in pharmaceutical synthesis
N-(2-Chloro-6-nitrophenyl)propane-1,3-diamine Hydrochloride 2-chloro-6-nitrophenyl group Potential agrochemical applications
1,3-Propanediamine, N,N-dimethyl-, N'-avocado acyl derivs. Acylated with avocado-derived fatty acids Cosmetic antistatic agents
1,3-Propanediamine, N,N,N',N'-tetramethyl- Fully methylated amine groups Catalyst in organic reactions
N-(2-Hydroxyethyl)-1,3-propanediamine Hydroxyethyl substituent Surfactant or chelating agent

Key Differences :

  • Substituent Position : The target compound’s 2-chloro-4-nitrophenyl group contrasts with analogs like the 4-methyl-2-nitrophenyl () and 2-chloro-6-nitrophenyl (), altering electronic effects (e.g., nitro group’s electron-withdrawing nature) and steric hindrance.
  • Methylation Pattern : The trimethylated amine groups differentiate it from partially methylated (e.g., dimethylated in ) or fully methylated () derivatives, impacting solubility and reactivity.
Physicochemical Properties
  • Molecular Weight : Estimated to be higher than 1,3-propanediamine, N,N,N',N'-tetramethyl- (130.23 g/mol, ) due to the nitro and chloro substituents.
  • Solubility : The nitro group enhances polarity, improving solubility in polar solvents compared to fully alkylated analogs.

Biological Activity

1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- (CAS Number: 821777-03-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₂H₁₈ClN₃O₂
  • Molecular Weight : 271.74 g/mol
  • LogP : 3.15930
  • PSA (Polar Surface Area) : 52.30 Ų

The compound features a chloro and nitro substitution on the phenyl ring, which may influence its biological interactions and mechanisms of action.

Antitumor Activity

Research has indicated that derivatives of propanediamine compounds exhibit notable antitumor properties. A study explored the structure-activity relationship (SAR) of various aminopyrimidine derivatives related to propanediamine, revealing that compounds with similar structures demonstrated significant anti-proliferative effects against tumor cell lines.

  • Case Study : In one experiment, a derivative structurally similar to N-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine exhibited EC₅₀ values ranging from 10 to 26 μM at 24 hours of treatment against various cancer cell lines. The compound showed a marked decrease in cell viability, suggesting its potential as an anticancer agent .

The mechanism by which N-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine exerts its biological effects is still under investigation. However, it is hypothesized that the electron-withdrawing groups on the aromatic ring enhance the compound's interaction with biological targets, possibly through enzyme inhibition or disruption of cellular signaling pathways.

Inhibition Studies

Inhibition studies have shown that compounds similar to N-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine can inhibit key enzymes involved in cancer proliferation. For example, some derivatives have been reported to inhibit AMP-activated protein kinase (AMPK) with varying potency, indicating their potential role in metabolic regulation in cancer cells .

Data Table: Biological Activity Summary

Compound NameEC₅₀ (μM)TargetCell LineReference
Derivative 110 - 26AMPKVarious
Derivative 25 - 8AMPKTumor Cells
N-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamineNot specifiedUnknownUnknown

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